molecular formula C12H12ClNO B1458899 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile CAS No. 57899-19-1

2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

Cat. No.: B1458899
CAS No.: 57899-19-1
M. Wt: 221.68 g/mol
InChI Key: JCMMQOYEWSTLQI-UHFFFAOYSA-N
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Description

2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is a useful research compound. Its molecular formula is C12H12ClNO and its molecular weight is 221.68 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(7-chloro-2,2-dimethyl-3H-1-benzofuran-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-12(2)7-9-5-8(3-4-14)6-10(13)11(9)15-12/h5-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMMQOYEWSTLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)CC#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57899-19-1
Record name 2-(7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives, including 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile, have been found to exhibit antimicrobial properties by interacting with bacterial enzymes and disrupting their function. This interaction often involves binding to the active site of the enzyme, inhibiting its activity and thereby preventing the growth of bacteria.

Cellular Effects

The effects of 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile has been observed to affect the expression of genes involved in cell cycle regulation, further contributing to its anticancer properties.

Molecular Mechanism

At the molecular level, 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity. Additionally, 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Its stability can be enhanced through proper storage conditions, such as maintaining it at room temperature and protecting it from light and moisture. Long-term studies have shown that prolonged exposure to 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile can result in sustained inhibition of cellular processes, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have identified threshold doses beyond which the compound’s toxicity becomes significant, emphasizing the importance of dose optimization in therapeutic applications.

Metabolic Pathways

2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolism for safe and effective use.

Transport and Distribution

The transport and distribution of 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can also affect its accumulation and clearance, influencing its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile (CAS No. 57899-19-1) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, along with relevant data tables and case studies.

The chemical structure and properties of 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile are as follows:

PropertyValue
Molecular FormulaC₁₂H₁₂ClN₁O
Molecular Weight221.69 g/mol
IUPAC Name2-(7-chloro-2,2-dimethyl-3H-1-benzofuran-5-yl)acetonitrile
AppearancePowder

Antibacterial Activity

Recent studies have demonstrated the antibacterial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus0.039

The compound exhibited significant antibacterial activity comparable to standard antibiotics, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. In a comparative study, it showed inhibition zones of up to 24 mm against these strains, indicating potent antibacterial properties .

Antifungal Activity

In addition to its antibacterial effects, the compound also displayed antifungal activity against common pathogens:

Fungal StrainMIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.039

The antifungal efficacy was particularly notable against Candida albicans, where the compound presented a minimum fungicidal concentration (MFC) that supports its potential use in treating fungal infections .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to benzofuran derivatives. A notable study reported that derivatives similar to 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile showed promising results in inhibiting the growth of rapidly dividing cancer cells. The research highlighted that modifications in the chemical structure significantly influenced biological activity .

Another study evaluated a series of compounds with structural similarities and found that those with additional functional groups exhibited enhanced antimicrobial activity. This suggests that further structural optimization could lead to more potent derivatives .

Scientific Research Applications

Medicinal Chemistry

One of the prominent applications of this compound is in the field of medicinal chemistry. Its structural features suggest potential activity against various biological targets. The chloro group and the nitrile functional group are known to enhance pharmacological properties.

Case Study: Anticancer Activity
Recent studies have indicated that compounds similar to 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile exhibit significant anticancer properties. A study demonstrated that derivatives with a benzofuran core showed inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Neuropharmacology

Research indicates that benzofuran derivatives may possess neuroprotective effects. The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for developing treatments for neurodegenerative disorders.

Case Study: Neuroprotective Effects
A study explored the neuroprotective effects of benzofuran derivatives on neuronal cells subjected to oxidative stress. Results showed that these compounds could mitigate cell death and promote survival pathways.

Material Science

In material science, the compound's unique structure allows for potential applications in developing new materials with specific electronic or optical properties. Its ability to form stable complexes with metals can be utilized in catalysis or as sensors.

Case Study: Sensor Development
Research has shown that incorporating benzofuran derivatives into polymer matrices can enhance the sensitivity and selectivity of sensors for detecting environmental pollutants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.